3-Chloro-1-methylisoquinoline 2-oxide
Description
3-Chloro-1-methylisoquinoline 2-oxide is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 3, a methyl group at position 1, and an oxygen atom at position 2 (forming the N-oxide). The methyl group at position 1 likely enhances lipophilicity compared to methoxy derivatives, while the N-oxide moiety introduces polarity and influences reactivity.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-1-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C10H8ClNO/c1-7-9-5-3-2-4-8(9)6-10(11)12(7)13/h2-6H,1H3 |
InChI Key |
XMSOJVFQLZLNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC2=CC=CC=C12)Cl)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylisoquinoline 2-oxide typically involves the chlorination of 1-methylisoquinoline followed by oxidation. One common method includes the use of thionyl chloride (SOCl2) for chlorination, followed by oxidation with hydrogen peroxide (H2O2) or a similar oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methylisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to 3-chloro-1-methylisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of 3-chloro-1-methylisoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
3-Chloro-1-methylisoquinoline 2-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylisoquinoline 2-oxide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 3-Chloro-1-methylisoquinoline 2-oxide and related compounds:
Reactivity and Stability
- N-Oxide Stability: 3-Chloro-1,2,4-triazine 2-oxide demonstrated stability under acidic conditions, resisting reaction with HCl . This suggests that the N-oxide group in isoquinoline derivatives may similarly resist protonation or decomposition in acidic environments. In contrast, 1,4,2-oxazaphosphepine 2-oxide derivatives (phosphorus-containing N-oxides) undergo ring-opening reactions under mild conditions, highlighting the greater stability of nitrogen-based N-oxides .
- Halogen Reactivity: Triazine N-oxides (e.g., 3-dimethylamino-1,2,4-triazine 2-oxide) readily undergo bromination at position 6 with Br₂ or NBS, yielding brominated products in high yields (65–80%) . Chlorine substituents in isoquinoline N-oxides may similarly direct electrophilic substitution, though the larger aromatic system could alter regioselectivity.
Spectroscopic and Physical Properties
- ¹H-NMR Trends: Methyl groups in aromatic systems (e.g., 3-chloro-1-methoxyisoquinoline) typically resonate near δ 2.5–3.5 ppm , while N-oxide protons (if present) appear downfield due to deshielding. For comparison, 1,4,2-oxazaphosphepine 2-oxide derivatives exhibit methyl resonances at δ 1.41 ppm (split by coupling with phosphorus) .
- Solubility and Polarity: N-Oxides generally exhibit higher polarity than their parent compounds. For example, 3-chloro-1,2,4-triazine 2-oxide is likely more soluble in polar solvents (e.g., CHCl₃) than non-oxidized analogs .
Key Research Findings and Gaps
- Synthesis: No direct synthesis routes for this compound are documented in the evidence. However, methods for triazine N-oxides (e.g., bromination/chlorination of pre-oxidized heterocycles ) could be adapted.
- Data Limitations: The absence of direct experimental data on this compound necessitates further studies on its synthesis, stability, and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
